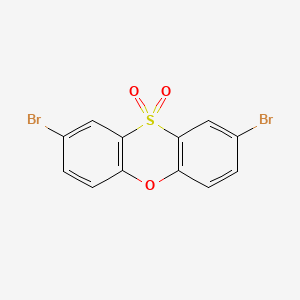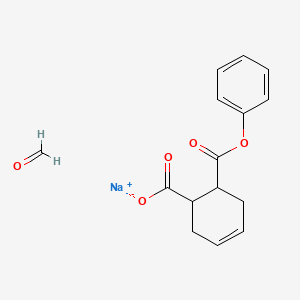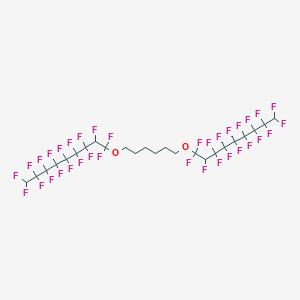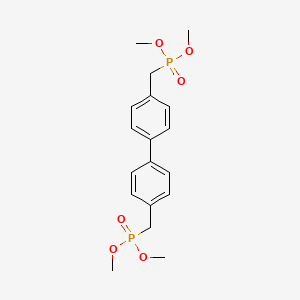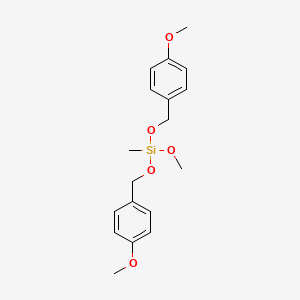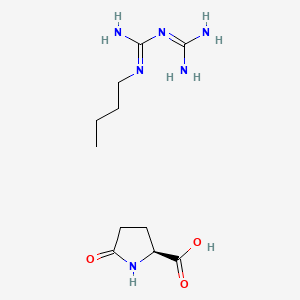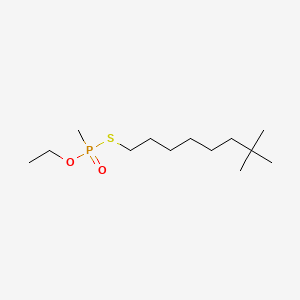
Phosphonothioic acid, methyl-, S-(7,7-dimethyloctyl) O-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic acid, methyl-, S-(7,7-dimethyloctyl) O-ethyl ester is an organophosphorus compound. This compound is characterized by the presence of a phosphonothioic acid group, a methyl group, and a long-chain alkyl group (7,7-dimethyloctyl) attached to an ethyl ester. Organophosphorus compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, methyl-, S-(7,7-dimethyloctyl) O-ethyl ester typically involves the reaction of phosphonothioic acid derivatives with appropriate alkylating agents. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques like distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonothioic acid, methyl-, S-(7,7-dimethyloctyl) O-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioates or phosphonates.
Reduction: Reduction reactions can convert the compound into phosphonothioic acid derivatives.
Substitution: Nucleophilic substitution reactions can replace the alkyl or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonates, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Phosphonothioic acid, methyl-, S-(7,7-dimethyloctyl) O-ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of pesticides, herbicides, and other agrochemicals due to its ability to inhibit specific biological pathways in pests.
Mécanisme D'action
The mechanism of action of phosphonothioic acid, methyl-, S-(7,7-dimethyloctyl) O-ethyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester
- Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester
- Phosphonothioic acid, methyl-, S-[2-(diisopropylamino)ethyl] O-ethyl ester
Uniqueness
Phosphonothioic acid, methyl-, S-(7,7-dimethyloctyl) O-ethyl ester is unique due to its specific alkyl chain (7,7-dimethyloctyl) and ethyl ester group. This structural configuration imparts distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
1068-39-9 |
|---|---|
Formule moléculaire |
C13H29O2PS |
Poids moléculaire |
280.41 g/mol |
Nom IUPAC |
1-[ethoxy(methyl)phosphoryl]sulfanyl-7,7-dimethyloctane |
InChI |
InChI=1S/C13H29O2PS/c1-6-15-16(5,14)17-12-10-8-7-9-11-13(2,3)4/h6-12H2,1-5H3 |
Clé InChI |
AESOBJJHPFCQOC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C)SCCCCCCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


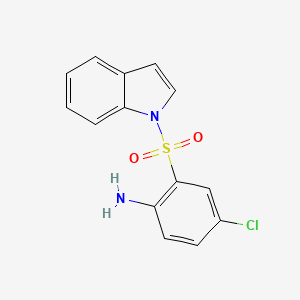


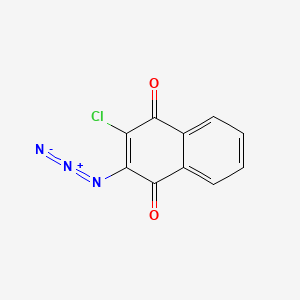
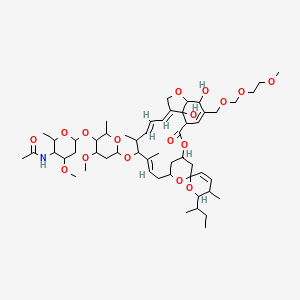
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
